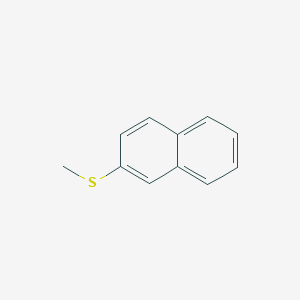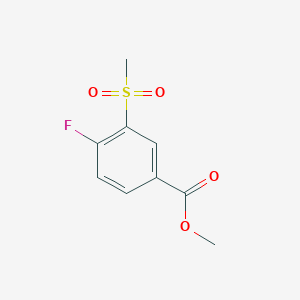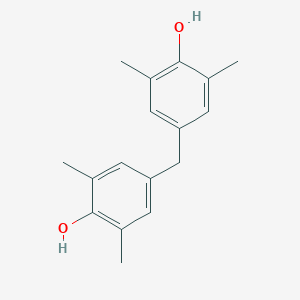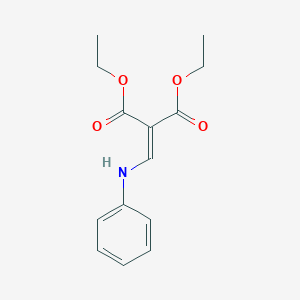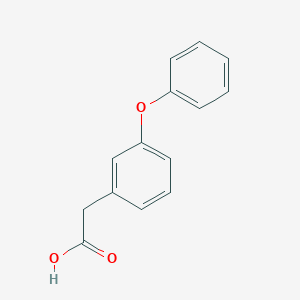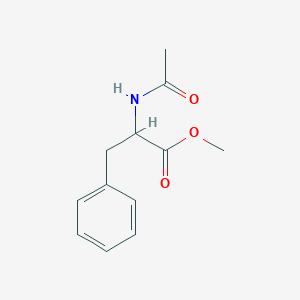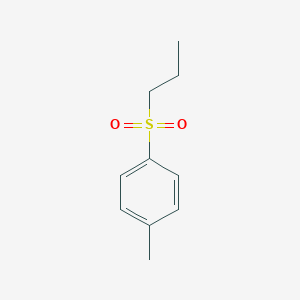
1-Methyl-4-(propylsulfonyl)benzene
Vue d'ensemble
Description
1-Methyl-4-(propylsulfonyl)benzene, also known as p-MSB, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones, which are widely used in organic synthesis. The purpose of
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene is not fully understood. However, it is believed that 1-Methyl-4-(propylsulfonyl)benzene exerts its antibacterial and antifungal activity by disrupting the cell membrane of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methyl-4-(propylsulfonyl)benzene has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Methyl-4-(propylsulfonyl)benzene in lab experiments is its potent antibacterial and antifungal activity. This makes it a useful tool for researchers studying microorganisms. However, one limitation of 1-Methyl-4-(propylsulfonyl)benzene is that it can be toxic to mammalian cells at high concentrations. Therefore, researchers must use caution when working with this compound.
Orientations Futures
There are several future directions for research on 1-Methyl-4-(propylsulfonyl)benzene. One area of interest is the development of new antibiotics based on the structure of 1-Methyl-4-(propylsulfonyl)benzene. Additionally, researchers could investigate the potential use of 1-Methyl-4-(propylsulfonyl)benzene in the treatment of inflammatory diseases. Finally, further studies could be conducted to elucidate the mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene and its effects on mammalian cells.
Conclusion
In conclusion, 1-Methyl-4-(propylsulfonyl)benzene is a unique compound that has gained significant attention in scientific research. Its potent antibacterial and antifungal activity, as well as its anti-inflammatory properties, make it a potential candidate for the development of new antibiotics and the treatment of inflammatory diseases. However, researchers must use caution when working with 1-Methyl-4-(propylsulfonyl)benzene due to its potential toxicity to mammalian cells.
Applications De Recherche Scientifique
P-MSB has been extensively used in scientific research due to its unique properties. It has been shown to have potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
90926-25-3 |
|---|---|
Nom du produit |
1-Methyl-4-(propylsulfonyl)benzene |
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
1-methyl-4-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Clé InChI |
UUWYUBKTWPLKKD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

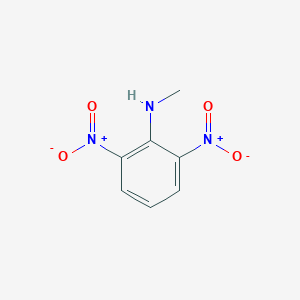
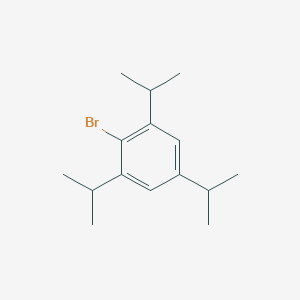
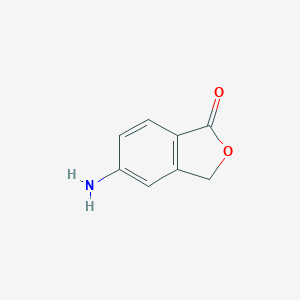
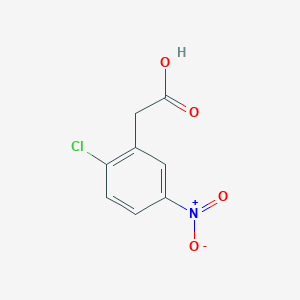
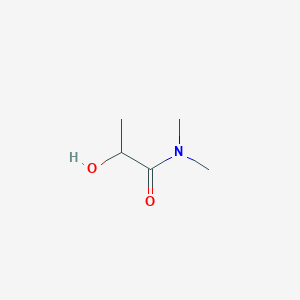

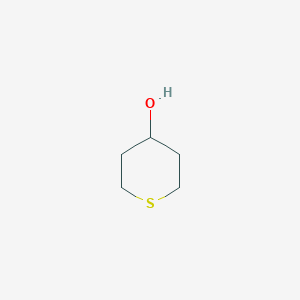
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
